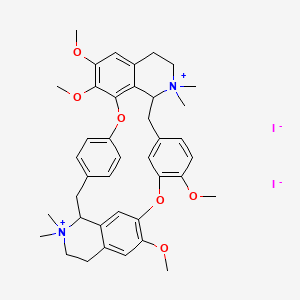

Dimethyl ether tubocurarine iodide

Description

Properties

Molecular Formula |

C40H48I2N2O6 |

|---|---|

Molecular Weight |

906.6 g/mol |

IUPAC Name |

9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;diiodide |

InChI |

InChI=1S/C40H48N2O6.2HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2 |

InChI Key |

DIGFQJFCDPKEPF-UHFFFAOYSA-L |

Canonical SMILES |

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |

Origin of Product |

United States |

Historical Trajectories in the Academic Investigation of Dimethyl Ether Tubocurarine Iodide

Genesis and Early Pharmacological Characterization in Research Paradigms

The genesis of Dimethyl ether tubocurarine (B1210278) iodide, also known as metocurine (B613844) iodide, is rooted in the chemical modification of d-tubocurarine. Following the isolation and structural elucidation of d-tubocurarine by King in 1935, research efforts turned towards synthesizing derivatives that might offer a more favorable pharmacological profile. drugbank.comrsc.org The parent compound, d-tubocurarine, while a potent neuromuscular blocker, was known for its undesirable side effects, including histamine (B1213489) release and ganglionic blockade. wikipedia.org

The synthesis of Dimethyl ether tubocurarine iodide involved the methylation of the two phenolic hydroxyl groups of d-tubocurarine. This chemical alteration was a deliberate attempt to create a bis-quaternary ammonium (B1175870) compound with potentially different, and clinically superior, properties compared to its mono-quaternary, mono-tertiary amine parent molecule.

Early pharmacological characterization of this compound established it as a nondepolarizing neuromuscular blocking agent. drugbank.com Its mechanism of action was identified as competitive antagonism of acetylcholine (B1216132) at the nicotinic receptors on the motor end-plate. This competitive inhibition prevents the binding of acetylcholine, thereby blocking neuromuscular transmission and causing muscle relaxation. These initial studies were crucial in differentiating its pharmacological profile from that of its parent compound, d-tubocurarine.

Evolution of Research Perspectives within Neuromuscular Blocking Agent Studies

The academic investigation of this compound evolved within the broader context of the search for an ideal neuromuscular blocking agent. The introduction of d-tubocurarine into clinical practice in the 1940s revolutionized anesthesia, but its side effect profile spurred further research into safer alternatives. wikipedia.orgnih.gov

Research perspectives shifted towards developing compounds with greater specificity for the neuromuscular junction and fewer effects on other systems. This compound emerged as a significant step in this evolution. Comparative studies consistently demonstrated that it was a more potent neuromuscular blocker than d-tubocurarine and, critically, possessed a significantly reduced propensity for inducing histamine release and ganglionic blockade.

This shift in focus is evident in the research questions posed during the mid-20th century. Studies increasingly centered on the comparative potencies and side-effect profiles of different neuromuscular blockers. The evolving paradigm valued compounds that offered a high degree of separation between their desired neuromuscular blocking effects and their undesirable autonomic side effects. This compound was a prime example of a compound that fit this evolving perspective, offering a greater margin of cardiovascular safety compared to d-tubocurarine.

Methodological Advancements in Early Experimental Pharmacology of the Compound

The early experimental pharmacology of this compound and its contemporaries relied on a developing suite of in vivo and in vitro bioassays to characterize their effects. One of the key in vivo methods was the rabbit "head-drop" assay. nih.gov This bioassay provided a standardized method for determining the potency of curariform drugs by measuring the dose required to produce relaxation of the neck muscles to the point where the animal could no longer hold its head up. This method was instrumental in the initial standardization of curare extracts and their synthetic derivatives.

In vitro preparations also played a crucial role in elucidating the mechanism of action of these compounds. The isolated phrenic nerve-hemidiaphragm preparation of the rat was a significant methodological tool. nih.gov This preparation allowed researchers to study the effects of neuromuscular blocking agents on nerve-stimulated muscle contractions in a controlled environment, free from the systemic influences of a whole organism. This facilitated a more precise characterization of the direct actions of this compound at the neuromuscular junction.

Furthermore, advancements in physiological recording techniques, such as the use of strain gauges to measure muscle tension, allowed for a more quantitative analysis of the dose-response relationships and the time course of action of these drugs. These methodological advancements were critical in providing the detailed pharmacological data necessary to compare and contrast compounds like this compound with d-tubocurarine and other emerging neuromuscular blockers.

Detailed Research Findings

| Pharmacological Property | This compound (Metocurine) | d-Tubocurarine |

|---|---|---|

| Neuromuscular Blocking Potency | More potent | Less potent |

| Histamine Release | Significantly less | Significant |

| Ganglion-Blocking Activity | Minimal | Present |

| Parameter | This compound (Metocurine) | d-Tubocurarine |

|---|---|---|

| Elimination Half-life | Approximately 3.6 hours | Approximately 1-2 hours |

| Primary Route of Elimination | Renal | Renal and Hepatic |

Chemical Synthesis and Advanced Structural Derivatization Research of Dimethyl Ether Tubocurarine Iodide

Synthetic Pathways to Dimethyl Ether Tubocurarine (B1210278) Iodide from Parent Alkaloids

The synthesis of dimethyl ether tubocurarine iodide originates from its parent alkaloid, (+)-tubocurarine. The primary transformation involves the methylation of the phenolic hydroxyl groups on the tubocurarine molecule.

A key method for this conversion is the treatment of the tertiary base, (+)-tubocurine, with an excess of diazomethane. gla.ac.uk This reaction specifically targets the hydroxyl groups, converting them to methoxy (B1213986) groups to yield (+)-O,O-dimethyltubocurine. gla.ac.uk Subsequent quaternization of the nitrogen atoms, as detailed in section 2.3, leads to the final iodide salt.

The parent compound, tubocurarine, is a mono-quaternary alkaloid derived from the South American plant Chondrodendron tomentosum. wikipedia.org Its biosynthesis involves a radical coupling of the two enantiomers of N-methylcoclaurine, (R)- and (S)-N-methylcoclaurine. wikipedia.org These precursors are formed from dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, with S-adenosyl methionine (SAM) acting as the methyl group donor. wikipedia.org The structural understanding of the parent alkaloid, initially thought to be bis-quaternary but corrected in 1970 to be mono-quaternary, is fundamental to the targeted synthesis of its derivatives. wikipedia.orgoup.com

Studies on N-Dealkylation and Conversion to Tertiary Bases

The conversion of quaternary ammonium (B1175870) compounds like this compound back to their tertiary base forms is a critical step for further derivatization and structural analysis. This process, known as N-dealkylation, involves the removal of an alkyl group from a nitrogen atom.

A notable method for the N-dealkylation of (+)-O,O-dimethyltubocurarine iodide is the use of ethanolamine, which successfully yields the tertiary base (+)-O,O-dimethyltubocurine in a 58% yield. gla.ac.uk This same reagent has also been effectively used to dealkylate (+)-tubocurarine chloride to produce the tertiary base (+)-tubocurine in high yield. gla.ac.uk An alternative procedure for the demethylation of d-tubocurarine to its tertiary base, tubocurine, employs sodium thiophenoxide. researchgate.net

These dealkylation reactions are crucial because they provide the tertiary base precursors needed for controlled re-alkylation and quaternization studies. gla.ac.uk Research has confirmed that these N-dealkylation processes proceed without causing racemization, ensuring that the stereochemical integrity of the chiral centers is maintained. gla.ac.uk

Mechanistically, metabolic N-dealkylation often occurs via enzymes like Cytochrome P450 (CYP450). mdpi.comsemanticscholar.org This process involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable intermediate that spontaneously decomposes to the dealkylated amine and an aldehyde. mdpi.comsemanticscholar.org While not a synthetic laboratory method, this biological pathway provides insight into the chemical principles of N-dealkylation.

Table 1: N-Dealkylation Methods for Tubocurarine Derivatives

| Starting Compound | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| (+)-O,O-dimethyltubocurarine iodide | Ethanolamine | (+)-O,O-dimethyltubocurine | 58% | gla.ac.uk |

| (+)-tubocurarine chloride | Ethanolamine | (+)-tubocurine | High | gla.ac.uk |

| d-tubocurarine | Sodium thiophenoxide | Tubocurine | Good | researchgate.net |

Quaternization and its Implications for Compound Structure

Quaternization is the process of converting a tertiary amine into a quaternary ammonium salt by the addition of an alkyl group. This structural modification is of paramount importance for bisbenzylisoquinoline alkaloids, as it directly influences their biological activity.

In the context of tubocurarine derivatives, tertiary bases such as (+)-O,O-dimethyltubocurine are treated with various alkyl halides to produce a series of quaternary halide compounds. gla.ac.uk This allows for systematic investigation into how the nature of the alkyl group and the counter-ion affects the molecule's properties.

The number of quaternary nitrogen atoms in the structure is a critical determinant of potency. For instance, d-tubocurarine is a monoquaternary compound, where one nitrogen is tertiary and protonated at physiological pH, allowing it to function like a bisquaternary compound. oup.com In contrast, the related compound metocurine (B613844) (O,O',N-trimethyl tubocurarine) is permanently bisquaternary and exhibits two to three times greater potency than d-tubocurarine. oup.com This observation has led to the general principle that for many neuromuscular blocking agents, bisquaternary structures are significantly more potent than their monoquaternary counterparts. oup.com

Furthermore, the distance separating the two quaternary nitrogen centers is another crucial structural feature. In potent compounds like d-tubocurarine and metocurine, a path of approximately 10 atoms can be traced between the two nitrogen atoms, a characteristic shared by other neuromuscular blockers. oup.com

Stereochemical Investigations and Absolute Configuration Determination

The complex, three-dimensional structure of this compound and its parent compounds is fundamental to its function. Stereochemistry plays a decisive role, with different isomers exhibiting vastly different biological activities.

A clear example of this is the twenty-fold higher potency of (+)-tubocurarine compared to its l-isomer. oup.com This highlights the high degree of stereospecificity required for interaction with its biological targets. The absolute configuration of (+)-tubocurarine has been a subject of intense investigation. One experimental approach involved the chemical cleavage of the bisbenzylisoquinoline molecule into its constituent benzyltetrahydroisoquinoline parts to determine the absolute configuration by measuring the optical rotations of these moieties. gla.ac.uk

Advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to differentiate between diastereomers like (±)-tubocurine and (±)-curine. acs.org These studies revealed that the conformation of the B-ring and the resulting magnetic environment of specific protons are distinct for each diastereomer. In curine (B1669343), the Cα′ atom is in a pseudoaxial position, while in tubocurine, it adopts a pseudoequatorial position, leading to observable differences in their NMR spectra. acs.org The defined absolute stereochemistry for dimethyltubocurarine (B1263204) indicates the presence of two stereocenters. nih.gov

Table 2: Stereochemical Properties of Tubocurarine and Related Compounds

| Compound/Isomer | Key Stereochemical Feature | Implication | Reference |

|---|---|---|---|

| (+)-tubocurarine vs. l-tubocurarine | Enantiomers | (+)-tubocurarine is 20x more potent than its l-isomer. | oup.com |

| (±)-curine | Cα′ in pseudoaxial position in B-ring. | Distinguishable from tubocurine by NMR. | acs.org |

| (±)-tubocurine | Cα′ in pseudoequatorial position in B-ring. | Distinguishable from curine by NMR. | acs.org |

| l-Bebeerine | Stereoisomer of tubocurine with inverted configuration at carbon 1. | Used in comparative binding studies to assess the importance of correct stereoconfiguration. | researchgate.net |

Advanced Pharmacological Characterization of Dimethyl Ether Tubocurarine Iodide in Pre Clinical Models

Mechanism of Neuromuscular Action and Receptor Binding Dynamics

Dimethyl ether tubocurarine (B1210278) iodide, also known as metocurine (B613844) iodide, is a non-depolarizing neuromuscular blocking agent. drugbank.comnih.gov Its primary pharmacological effect is the interruption of neurotransmission at the skeletal neuromuscular junction. nih.gov This is achieved by competitively antagonizing the action of the neurotransmitter acetylcholine (B1216132). drugbank.comnih.gov

The mechanism of action for dimethyl ether tubocurarine iodide involves its direct competition with acetylcholine at the post-synaptic nicotinic acetylcholine receptors (nAChRs) on the motor end-plate. nih.govdrugbank.com Unlike depolarizing agents, it does not cause an initial stimulation of the muscle. Instead, by repeatedly associating with and dissociating from the nAChR, it reduces the probability of the receptor being activated by acetylcholine. drugbank.com This reversible binding prevents the depolarization of the motor end-plate, thereby blocking muscle contraction. nih.govdrugbank.com This antagonism can be overcome and the neuromuscular block reversed by increasing the concentration of acetylcholine at the synapse, which is typically achieved through the administration of acetylcholinesterase inhibitors like neostigmine (B1678181) or edrophonium. nih.gov

The binding sites for the parent compound, d-tubocurarine, are located at the interfaces of the α-γ and α-δ subunits of the nicotinic acetylcholine receptor. nih.gov The methylation of d-tubocurarine to form this compound specifically alters the binding affinity at these sites. nih.gov

The competitive binding of this compound to the nAChR directly influences the electrical events at the neuromuscular junction. By preventing acetylcholine from binding and opening the ion channel, the drug inhibits the generation of the end-plate potential. A sufficient number of receptors must be blocked to prevent the end-plate potential from reaching the threshold required to trigger a muscle action potential.

Kinetic studies of the parent compound, (+)-tubocurarine, provide insight into the dynamics of this interaction. Using rapid perfusion techniques on outside-out patches of cells expressing mouse muscle nAChR, researchers have measured the rates of antagonist binding and unbinding. nih.gov For (+)-tubocurarine, the association rate (l_on) was determined to be 1.2 ± 0.2 x 10⁸ M⁻¹s⁻¹ and the dissociation rate (l_off) was 5.9 ± 1.3 s⁻¹. nih.gov The rapid on- and off-rates are consistent with a reversible, competitive mechanism where the antagonist molecules transiently occupy the receptor, preventing single-channel opening events that would normally be initiated by acetylcholine.

Binding affinity studies using receptor-rich membranes from Torpedo have established that d-tubocurarine, the parent compound of this compound, binds to two distinct sites on the nicotinic acetylcholine receptor with significantly different affinities. nih.govnih.gov These are characterized as a high-affinity site and a low-affinity site, with dissociation constants (Kd) of approximately 30-35 nM and 1.2-8 µM, respectively. nih.govnih.gov The high-affinity site is located at the α-γ subunit interface, while the low-affinity site is at the α-δ interface. nih.govnih.gov

The methylation of the phenolic hydroxyl groups to create this compound (metocurine) has a significant impact on this binding profile. nih.gov This chemical modification decreases the affinity for the high-affinity acetylcholine binding site. nih.gov As a result, the difference in affinity between the two sites is substantially reduced. For d-tubocurarine, the affinity ratio between the high- and low-affinity sites is approximately 400-fold, whereas for metocurine, this ratio is reduced to about 30-fold. nih.gov

| Compound | High-Affinity Site (K_d) | Low-Affinity Site (K_d) | Affinity Ratio (Low/High) |

| d-Tubocurarine | ~35 nM nih.gov | ~1.2 µM nih.gov | ~400-fold nih.gov |

| This compound (Metocurine) | Decreased Affinity nih.gov | - | ~30-fold nih.gov |

While environmental factors can modulate drug-receptor interactions, specific data from the reviewed literature on the influence of pH on the binding of this compound to the nicotinic acetylcholine receptor is not available. However, studies on its interaction with other biological molecules indicate a sensitivity to the ionic environment. For instance, its binding to chondroitin (B13769445) sulfate (B86663) is inversely related to the concentration of sodium ions, suggesting that the local ionic milieu can affect its binding properties. nih.gov

Interactions with Extracellular Matrix Components and Plasma Proteins

Beyond the primary site of action at the neuromuscular junction, this compound interacts with other biological components, which can influence its distribution and availability.

In vitro studies using equilibrium dialysis have demonstrated that this compound, radiolabeled as d-tubocurarine di[methyl-¹⁴C]ether iodide (d-TCE), binds to components of the extracellular matrix, specifically cartilage and chondroitin sulfate. nih.gov The binding of d-TCE to bovine nasal cartilage and pure chondroitin sulfate is greater than that of other amines like morphine and methadone. nih.gov

The research suggests that this interaction is primarily an ionic bonding between the positively charged quaternary ammonium (B1175870) groups of the drug and the negatively charged anionic sites (ester sulfates and glucuronate moieties) of chondroitin sulfate, which is a major glycosaminoglycan in cartilage. nih.govnih.gov This hypothesis is supported by the finding that binding is inversely related to the sodium ion concentration; higher salt concentrations reduce the binding, indicating a competitive ionic interaction. nih.gov Furthermore, the binding to pure chondroitin sulfate is greater than to an impure preparation containing 26% protein, underscoring the importance of the glycosaminoglycan component in this interaction. nih.gov It has been determined that each gram of dry cartilage can bind approximately 10⁻⁷ moles of the compound, suggesting that cartilage may act as a significant distribution pool for the drug. nih.gov

In addition to matrix components, studies show that in the explored drug concentration range, 30% to 40% of this compound is bound to human plasma proteins. nih.gov

| Parameter | Finding |

| Binding Substrates | Bovine Nasal Cartilage, Chondroitin Sulfate (CS), Human Plasma Proteins nih.gov |

| Binding Mechanism to CS | Ionic bonding to anionic sites (sulfate and glucuronate groups) nih.gov |

| Effect of Ionic Strength | Binding is inversely related to sodium ion concentration nih.gov |

| Cartilage Binding Capacity | ~10⁻⁷ mol per gram of dry cartilage nih.gov |

| Plasma Protein Binding | 30-40% in the concentration range studied nih.gov |

Characterization of Ionic Bonding Mechanisms in Tissue Binding

Research into the tissue binding mechanisms of this compound (d-TCE) has elucidated the primary role of ionic bonding, particularly in tissues rich in chondroitin sulfate, such as cartilage. Studies utilizing equilibrium dialysis with bovine nasal septum and chondroitin sulfate have demonstrated that d-TCE binds to these tissues to a greater extent than morphine and both d- and l-methadone. nih.gov This binding is attributed to an ionic interaction with the anionic sites of the ester sulfates and glucuronate moieties present in chondroitin sulfate. nih.gov

The affinity of d-TCE for pure chondroitin sulfate is notably high, comparable to that of decamethonium (B1670452). nih.gov Furthermore, the binding of d-TCE to both pure and impure chondroitin sulfate (which contains protein) is inversely related to the concentration of sodium ions, further supporting the ionic nature of this interaction. nih.gov It has been suggested that the binding of d-TCE to the protein fraction of cartilage is likely equal to or less than its binding to the chondroitin sulfate fraction. nih.gov These findings collectively indicate that cartilage may serve as a significant distribution pool for d-tubocurarine and its derivatives like d-TCE. nih.gov

Plasma Protein Binding Profiles in Animal Models

In preclinical investigations, the binding of this compound to plasma proteins has been quantified. Studies have shown that in the examined drug concentration range, approximately 30% to 40% of d-TCE is bound to plasma proteins. nih.gov This level of binding is double that observed for decamethonium but is on par with the plasma protein binding of morphine. nih.gov When compared to d-methadone and l-methadone, the plasma protein binding of d-TCE is about half. nih.gov

The following table provides a comparative overview of the plasma protein binding of d-TCE and other relevant compounds.

| Compound | Plasma Protein Binding Percentage |

| This compound (d-TCE) | 30-40% |

| Decamethonium | ~15-20% |

| Morphine | ~30-40% |

| d-Methadone | ~60-80% |

| l-Methadone | ~60-80% |

This table is generated based on the textual description of comparative binding. nih.gov

Autonomic Neurotransmission Modulation in Experimental Settings

The influence of tubocurarine derivatives on autonomic neurotransmission is a critical aspect of their pharmacological profile.

Research on Selective Absence or Attenuation of Ganglionic Blocking Activity

While tubocurarine itself is known to possess significant ganglionic blocking activity at doses that cause neuromuscular blockade, research has focused on developing derivatives with greater selectivity for the neuromuscular junction. nih.gov This ganglionic blockade is thought to occur because the flexible structure of the tubocurarine molecule allows it to interact with ganglionic nicotinic acetylcholine receptors. nih.gov The aim of creating derivatives like this compound has been to enhance potency at the neuromuscular junction, thereby making the ganglionic blocking potency negligible at therapeutic doses for neuromuscular blockade. nih.gov This selectivity is often achieved through modifications of the bisquaternary structure and the interonium distance (the distance between the two quaternary nitrogen atoms). nih.gov

Vagal Blockade Investigations in Non-human Subjects

Investigations into the effects of tubocurarine and its analogs on vagal transmission are essential for understanding their cardiovascular effects. While direct studies specifically on this compound's vagal blocking properties are not detailed in the provided search results, the parent compound, tubocurarine, is known to have effects on the autonomic nervous system, which would include the vagus nerve. Blockade of muscarinic receptors, including M2 receptors which are prevalent in the heart and involved in vagal transmission, can occur with some neuromuscular blocking agents. nih.gov

Neurotransmitter Release and Mediated Effects

The ability of neuromuscular blocking agents to induce the release of neurotransmitters, particularly histamine (B1213489), is a well-documented phenomenon.

Comparative Studies on Histamine Release Mechanisms

d-Tubocurarine is recognized for its capacity to release histamine from mast cells, which can lead to various physiological responses. nih.govnih.gov This release is considered non-cytotoxic and is similar to the action of other cationic liberators. nih.gov Comparative studies have been conducted to evaluate the histamine-releasing potential of various neuromuscular blocking agents.

In one study, d-tubocurarine was shown to have a relative histamine-releasing activity of 1.0, serving as a benchmark for comparison. nih.gov In contrast, other agents like pancuronium (B99182) and vecuronium (B1682833) demonstrated no histamine-releasing activity. nih.gov Another compound, chandonium iodide, was also found to lack histamine-releasing properties in both animal and human studies. nih.gov Research on peritoneal mast cells from rats, mice, and hamsters indicated that d-tubocurarine-induced histamine release is rapid and is enhanced by calcium deprivation at suboptimal concentrations of the secretagogue. nih.gov However, tissue mast cells from the heart, lung, and mesentery of rats and guinea pigs were found to be unreactive or hyporesponsive to d-tubocurarine. nih.gov

The following table presents a comparison of the relative histamine-releasing activity of several neuromuscular blocking agents.

| Neuromuscular Blocking Agent | Relative Histamine-Releasing Activity |

| d-tubocurarine | 1.0 |

| Atracurium | 0.75 |

| Fazadinium | 0.50 |

| Gallamine | 0.33 |

| Pancuronium | 0 |

| Vecuronium | 0 |

| Chandonium iodide | 0 |

This table is adapted from comparative data on histamine-releasing activity. nih.gov

Central Nervous System Pharmacodynamics in Animal Models

The central nervous system (CNS) effects of this compound have been a subject of investigation to delineate its selectivity for the neuromuscular junction over central neuronal pathways. Pre-clinical studies in various animal models have sought to characterize its potential to elicit central excitatory or depressant actions and to influence spinal reflex activity. The quaternary ammonium structure of this compound is anticipated to limit its passage across the blood-brain barrier, a factor that would theoretically minimize its direct impact on the CNS when administered systemically.

Analysis of Central Excitatory or Depressant Actions

Investigations into the central excitatory or depressant actions of this compound in pre-clinical animal models have suggested a significant degree of separation between its peripheral neuromuscular blocking activity and direct CNS effects. This indicates a favorable profile for a neuromuscular blocking agent, where central sedative or convulsive activities are minimal at therapeutic concentrations.

A study in anesthetized cats and rhesus monkeys provided key insights into the compound's central pharmacodynamics. nih.gov The research established that significant vagal blockade, an indicator of autonomic ganglion interaction which can be considered a central action, only occurred at doses considerably higher than those required for complete neuromuscular paralysis. This suggests a low propensity for central effects at clinically relevant doses.

In cats, full neuromuscular paralysis was achieved at a dose of 0.0625 mg/kg, while in rhesus monkeys, the dose was 0.125 mg/kg. nih.gov Notably, vagal blockade only became significant (50-83%) at doses that were 8 to 16 times greater than these paralyzing doses. nih.gov Furthermore, in cats, even supramaximal paralyzing doses did not impair sympathetic function. nih.gov In rhesus monkeys, a reduction in sympathetic function was observed, but again at doses comparable to those causing significant neuromuscular blockade. nih.gov

The following table summarizes the separation of neuromuscular and central effects observed in these pre-clinical models:

| Animal Model | Neuromuscular Paralyzing Dose (mg/kg) | Dose for Significant Vagal Blockade (mg/kg) | Fold-Difference | Effect on Sympathetic Function at Supramaximal Paralyzing Doses |

| Cat | 0.0625 | > 0.5 (8-fold) | > 8 | Unimpaired |

| Rhesus Monkey | 0.125 | > 1.0 (8-fold) | > 8 | Reduced (20-41%) |

Data sourced from Hughes & Chapple, 1976. nih.gov

These findings are further supported by research on the parent compound, d-tubocurarine, which has been shown to have a blood-brain barrier, limiting its access to the CNS. nih.gov Neurotoxic effects and seizures were only observed when d-tubocurarine was injected directly into the brain of rats, an administration route that bypasses the blood-brain barrier. nih.gov Systemic administration, even with a disrupted blood-brain barrier, did not elicit these neurotoxic effects. nih.gov This strongly suggests that under normal physiological conditions, the penetration of these quaternary ammonium compounds into the central nervous system is minimal.

Early research on the distribution of d-tubocurarine dimethylether iodide in rabbits indicated a rapid redistribution of the compound throughout the body following intravenous injection, with the transient nature of its paralytic action being attributed to this redistribution rather than rapid metabolism or excretion. capes.gov.br This universal distribution did not show any specific localization at the neuromuscular junctions, and by extension, does not suggest a propensity for accumulation within the CNS. capes.gov.br

Structure Activity Relationship Sar and Molecular Conformation Studies of Dimethyl Ether Tubocurarine Iodide

Influence of Dimethylation on Neuromuscular Blocking Potency and Selectivity

The transformation of d-tubocurarine into dimethyl ether tubocurarine (B1210278) iodide involves the methylation of the two phenolic hydroxyl groups. This seemingly minor structural modification leads to a notable enhancement of its neuromuscular blocking potency. Research indicates that metocurine (B613844) is approximately two to three times more potent than its parent compound, d-tubocurarine. researchgate.net

This increased potency is attributed to the presence of the four methoxy (B1213986) groups in metocurine, compared to the two in d-tubocurarine. researchgate.net The addition of these methoxy groups is believed to enhance the binding affinity of the molecule to the nAChR.

Furthermore, dimethylation also appears to improve the selectivity of the compound for the neuromuscular junction over ganglionic nicotinic receptors. While d-tubocurarine exhibits considerable ganglion-blocking activity at neuromuscular blocking doses, this effect is less pronounced with dimethyl ether tubocurarine iodide. nih.gov This enhanced selectivity contributes to a more favorable pharmacological profile. A study on the interaction of d-tubocurarine analogs with the Torpedo nicotinic acetylcholine (B1216132) receptor revealed that methylation of the phenolic hydroxyls is primarily responsible for the altered binding affinities.

Table 1: Comparative Potency of d-Tubocurarine and this compound

| Compound | Relative Neuromuscular Blocking Potency |

|---|---|

| d-Tubocurarine | 1 |

| This compound (Metocurine) | 2-3 |

This table illustrates the increase in potency observed with the dimethylation of d-tubocurarine.

Spatial Arrangement of Quaternary Ammonium (B1175870) Centers and Pharmacological Activity

This compound is a bisquaternary neuromuscular blocking agent, meaning it possesses two positively charged quaternary ammonium centers. The spatial separation between these two cationic heads is a critical determinant of its pharmacological activity. For effective neuromuscular blockade, an optimal interonium distance is required to span the binding sites on the α-subunits of the nicotinic acetylcholine receptor.

The interonium distance in the protonated form of this compound is approximately 10.8 Å (1.08 nm). researchgate.net This distance falls within the generally accepted range for potent neuromuscular blocking agents, which is typically around 1.0 to 1.4 nm. nih.gov This spatial arrangement allows the molecule to effectively bind to the two anionic sites on the nAChR, leading to competitive antagonism of acetylcholine and subsequent muscle relaxation.

It is noteworthy that shorter interonium distances in bisquaternary compounds are often associated with increased ganglionic blocking activity. oup.com The relatively long and rigid interonium distance of this compound likely contributes to its greater selectivity for the neuromuscular junction.

Table 2: Interonium Distances of Various Neuromuscular Blocking Agents

| Compound | Interonium Distance (Å) |

|---|---|

| Hexamethonium | 9.0 |

| This compound (Metocurine) | 10.8 |

| Pancuronium (B99182) | 11.4 |

| Decamethonium (B1670452) | 14.0 |

This table provides a comparison of the interonium distances of several neuromuscular blocking agents, highlighting the position of this compound within this spectrum.

Conformational Analysis and its Correlation with Receptor Recognition

The three-dimensional conformation of this compound plays a crucial role in its recognition by and interaction with the nicotinic acetylcholine receptor. The molecule is characterized by a relatively rigid structure. researchgate.net This rigidity is a key feature of many potent, non-depolarizing neuromuscular blocking agents, as it helps to maintain the optimal spatial orientation of the quaternary ammonium centers for binding to the receptor.

A rigid conformation ensures that the molecule presents its key binding moieties to the receptor in a pre-organized and favorable manner, minimizing the entropic penalty upon binding. This pre-organization is thought to contribute to the high affinity of the compound for the nAChR. While detailed crystallographic or advanced NMR studies specifically elucidating the solution-state conformation of this compound are not extensively reported in the available literature, its known rigidity is a central aspect of its structure-activity relationship. The fixed conformation is believed to facilitate a precise fit into the binding pocket of the receptor, leading to effective channel blockade. The interaction is a competitive antagonism, where the molecule reversibly binds to the cholinergic receptor sites on the motor end-plate, thereby inhibiting the action of acetylcholine. nih.gov

Stereoisomeric Activity Profiles and Structural Determinants

The biological activity of tubocurarine and its derivatives is highly dependent on their stereochemistry. The naturally occurring and pharmacologically active form is d-tubocurarine, which possesses a specific dextrorotatory configuration. Studies have shown that d-tubocurarine is approximately 20 times more potent as a neuromuscular blocking agent than its levorotatory (l) isomer. researchgate.net

This pronounced stereoselectivity indicates that the precise three-dimensional arrangement of the atoms in the d-isomer is critical for optimal interaction with the chiral environment of the nicotinic acetylcholine receptor binding site. It is inferred that this stereospecificity is retained in this compound, as it is synthesized from the d-isomer of tubocurarine. The specific spatial orientation of the bulky ring systems and the quaternary ammonium groups in the d-form allows for a more complementary fit to the receptor, leading to a more stable drug-receptor complex and, consequently, greater potency. Research on d-tubocurarine analogs has suggested that the stereocenter at the 1-position is important for discriminating between the two acetylcholine binding sites on the receptor.

Analytical Methodologies and Research Techniques Applied to Dimethyl Ether Tubocurarine Iodide

Bioassay Development and Refinement in Animal Models for Potency Determination

The potency of dimethyl ether tubocurarine (B1210278) iodide is primarily assessed through bioassays in animal models. These assays are fundamental for comparing its activity with other neuromuscular blocking agents, such as d-tubocurarine. A common method involves the "head-drop" assay in rabbits, where the dose required to produce relaxation of the neck muscles, resulting in the inability to hold the head up, is determined. This provides a clear and reproducible endpoint for assessing potency.

Early research indicated that dimethyl ether tubocurarine iodide is significantly more potent than its parent compound, d-tubocurarine chloride. Studies in rabbits demonstrated that on a weight basis, it is approximately 2.5 to 3.5 times as potent as d-tubocurarine chloride. capes.gov.br The duration of action is also a key parameter evaluated in these bioassays. Following intravenous administration in rabbits, the effects of a single head-drop dose of this compound diminish rapidly, with half of its apparent effectiveness lost within four minutes and complete disappearance of paralysis within ten to twelve minutes. capes.gov.br

Refinements in bioassay techniques involve the use of more controlled and quantitative methods for measuring neuromuscular blockade. The train-of-four (TOF) stimulation is a widely used technique where four consecutive electrical stimuli are delivered to a peripheral nerve, and the resulting muscle twitches are measured. nih.govwikianesthesia.orgnursingcenter.com The ratio of the fourth twitch to the first twitch (TOF ratio) provides a quantitative measure of the degree of neuromuscular blockade. wikianesthesia.orgoup.com A lower TOF ratio indicates a more profound block.

Table 1: Interpretation of Train-of-Four Count (TOFC)

| TOFC | Percentage of Receptors Blocked |

| 1 | >95% |

| 2 | 85% to 90% |

| 3 | 80% to 85% |

| 4 | 70% to 75% |

This table illustrates the correlation between the number of observed twitches in a Train-of-Four stimulation and the estimated percentage of blocked neuromuscular receptors. nih.govwikianesthesia.orgnursingcenter.com

Spectrophotometric Quantification Techniques for Research Applications

Spectrophotometry offers a valuable tool for the quantitative analysis of this compound in various research contexts. As a quaternary ammonium (B1175870) compound, it can be quantified using ultraviolet (UV) spectrophotometry. nih.gov These methods are often based on the formation of an ion-pair between the cationic quaternary ammonium compound and an anionic dye. researchgate.netntnu.no The resulting complex can be extracted into an organic solvent, and its absorbance measured at a specific wavelength, which is proportional to the concentration of the compound.

For instance, methods have been developed for the spectrophotometric determination of quaternary ammonium compounds using dyes like Eosin-Y, Bromthymol Blue, and Bromophenol Blue. researchgate.net A study on the quantification of quaternary ammonium compound residues demonstrated a method based on the formation of a colored ion pair with Eosin-Y in the presence of Triton X-100, with maximum absorbance at 535 nm. researchgate.netresearchgate.net This technique was shown to be linear over a specific concentration range and exhibited good accuracy and precision. researchgate.net While this specific method was validated for other quaternary ammonium compounds, the principle is applicable to this compound.

Furthermore, a spectrophotometric method for determining iodine and iodate (B108269) could potentially be adapted for the analysis of the iodide salt of dimethyl ether tubocurarine. This method involves the oxidation of N,N-dimethyl-p-phenylenediamine to produce a stable colored intermediate with a strong absorbance at 550 nm. rsc.org High-performance liquid chromatography (HPLC) coupled with UV detection is another powerful technique for the determination of tubocurarine derivatives in biological fluids like plasma. thermofisher.comnih.gov

Equilibrium Dialysis and Radioligand Binding Assays for Interaction Studies

Understanding the interaction of this compound with its target, the nicotinic acetylcholine (B1216132) receptor (nAChR), is crucial for elucidating its mechanism of action. Equilibrium dialysis and radioligand binding assays are indispensable techniques for studying these molecular interactions.

Equilibrium dialysis allows for the determination of the binding affinity of a ligand (in this case, this compound) to a macromolecule (the nAChR). In this technique, a semi-permeable membrane separates a solution containing the receptor from a solution containing the drug. At equilibrium, the concentration of the free drug is the same on both sides of the membrane, and the amount of bound drug can be calculated. This allows for the determination of the dissociation constant (Kd), a measure of binding affinity. Studies on similar compounds have utilized equilibrium dialysis to measure their binding to macromolecules like DNA. nih.gov

Radioligand binding assays offer a highly sensitive method to study receptor-ligand interactions. These assays typically involve using a radiolabeled form of the drug or a competing ligand to measure binding to the receptor. For example, studies on d-tubocurarine have used [3H]d-tubocurarine to investigate its binding to the nAChR. nih.gov Such studies have revealed that d-tubocurarine binds to two non-equivalent sites on the Torpedo nicotinic acetylcholine receptor with different affinities. nih.gov Similar approaches can be applied to this compound to characterize its binding properties, including its affinity for the nAChR and its potential to compete with acetylcholine and other ligands. These assays are critical for understanding the competitive and noncompetitive aspects of its inhibitory mechanism. nih.gov

Utilization of Isolated Organ and Tissue Preparations in Pharmacological Research

Isolated organ and tissue preparations provide an invaluable in vitro system for studying the pharmacological effects of this compound at the tissue level, bridging the gap between molecular binding studies and whole-animal experiments. The most common preparation for studying neuromuscular blocking agents is the isolated phrenic nerve-hemidiaphragm preparation of the rat.

In this preparation, the phrenic nerve is stimulated electrically, and the resulting contractions of the diaphragm muscle are recorded. The addition of this compound to the organ bath will cause a concentration-dependent reduction in the force of muscle contraction, providing a quantitative measure of its neuromuscular blocking activity. This system allows for the detailed characterization of the drug's potency (by determining the EC50, the concentration required to produce 50% of the maximal effect), onset of action, and duration of effect.

Furthermore, isolated tissue preparations can be used to investigate potential side effects. For instance, the effects of the compound on other receptors, such as muscarinic receptors in isolated guinea pig ileum or atria, can be assessed to determine its selectivity for the neuromuscular junction. Studies on related compounds like pancuronium (B99182) have utilized such preparations to understand their cardiovascular side-effect profiles by examining their ability to block cardiac M2 receptors. nih.gov

In Vivo Animal Model Systems for Comprehensive Pharmacodynamic Evaluation

In vivo animal models are essential for a comprehensive evaluation of the pharmacodynamics of this compound, providing insights into its effects within a living organism. These studies typically involve administering the drug to anesthetized animals, such as cats, dogs, or monkeys, and monitoring various physiological parameters. capes.gov.brnih.gov

The primary focus of these in vivo studies is the characterization of the neuromuscular blockade. This is often achieved by stimulating a peripheral nerve (e.g., the ulnar or sciatic nerve) and recording the evoked muscle response (twitch tension). nih.gov This allows for the determination of key pharmacodynamic parameters, including the dose-response relationship, the time to onset of maximum block, and the duration of action.

In addition to neuromuscular effects, in vivo models are used to assess the cardiovascular effects of the drug. Parameters such as heart rate, blood pressure, and cardiac output are monitored following drug administration to identify any potential vagolytic or sympathomimetic actions. Early clinical observations noted that dimethyl ether of d-tubocurarine iodide produced less effect on blood pressure compared to d-tubocurarine.

Furthermore, in vivo studies are crucial for understanding the drug's metabolism and excretion. By analyzing blood, urine, and bile samples, researchers can determine the pharmacokinetic profile of the compound, including its distribution, metabolism, and elimination pathways. capes.gov.brnih.gov For example, studies in humans have shown that the dimethyl ether derivative is excreted in the urine to a greater extent and more rapidly than d-tubocurarine. capes.gov.br

Future Research Horizons and Unanswered Questions in Dimethyl Ether Tubocurarine Iodide Pharmacology

Elucidation of Residual Mechanistic Ambiguities

Dimethyl ether tubocurarine (B1210278) iodide is recognized as a nondepolarizing neuromuscular blocking agent. drugbank.compharmacompass.comnih.gov Its primary mode of action involves competitively binding to cholinergic receptor sites on the motor end-plate, thereby antagonizing the action of the neurotransmitter acetylcholine (B1216132). drugbank.compharmacompass.comdrugbank.com This competitive antagonism prevents the depolarization of the muscle cell membrane and subsequent muscle contraction. howmed.netdrugbank.com The effects of this blockade can be reversed by acetylcholinesterase inhibitors like neostigmine (B1678181), edrophonium, and pyridostigmine, which increase the concentration of acetylcholine in the synaptic cleft. pharmacompass.comdrugbank.com

However, some mechanistic details warrant further exploration. The compound exhibits some ganglion-blocking activity and has a moderate propensity to induce histamine (B1213489) release, which can lead to cardiovascular effects such as hypotension. drugbank.compharmacompass.comnih.gov The precise molecular interactions responsible for these secondary effects, and the extent to which they vary among individuals, remain areas for deeper investigation. Understanding the specific conformational changes in the nicotinic acetylcholine receptor upon binding of dimethyl ether tubocurarine iodide could provide a more complete picture of its action.

Potential for Analog Development with Modulated Pharmacological Profiles

The development of analogs of this compound presents a promising avenue for creating neuromuscular blocking agents with more refined pharmacological profiles. The goal would be to synthesize compounds that retain the potent neuromuscular blocking activity while minimizing undesirable side effects like histamine release and ganglion blockade. nih.gov

Research in this area could focus on modifying the chemical structure of the parent molecule to alter its affinity for different receptor subtypes and its metabolic stability. For instance, creating analogs with a shorter duration of action could be beneficial in certain surgical contexts. nih.gov Studies comparing the potency and side-effect profiles of this compound with other neuromuscular blockers like pancuronium (B99182) and d-tubocurarine have provided a basis for this type of research. capes.gov.br

A study on the binding of d-tubocurarine di[methyl-14C] ether iodide to various biological components revealed that its binding to chondroitin (B13769445) sulfate (B86663) is significant, suggesting cartilage could be a distribution pool for the drug. nih.gov This finding highlights the importance of understanding the distribution and binding characteristics of any new analogs to predict their in vivo behavior accurately. Further research into novel iodinated bisquaternary compounds has also shown different binding affinities, indicating a path forward for analog development. nih.gov

Novel Research Applications in Neuropharmacology

Beyond its clinical use in anesthesia, this compound and its future analogs could serve as valuable tools in neuropharmacological research. drugbank.comnih.govnih.gov Its specific antagonism of nicotinic acetylcholine receptors makes it a useful probe for studying the role of these receptors in various physiological and pathological processes. drugbank.com

Q & A

Q. How does dimethyl ether tubocurarine iodide (DMTI) compare pharmacologically to D-tubocurarine in preclinical models?

Methodological Answer: Preclinical comparisons should utilize standardized bioassays in rodents (e.g., rat diaphragm preparations) to quantify neuromuscular blocking potency. Studies indicate DMTI has a 1.5:1 potency ratio relative to D-tubocurarine chloride, with a longer duration of action and a wider therapeutic index (lethal dose/effective dose) in rabbits and rats . For head-drop dose equivalence in clinical models, monitor respiratory parameters and convulsion severity, as DMTI demonstrates reduced respiratory depression risks compared to D-tubocurarine in electroshock therapy trials .

Advanced Research Question

Q. What methodologies are recommended for investigating DMTI’s histamine-releasing potential across species?

Methodological Answer: Use anesthetized cats with chemically blocked autonomic ganglia to measure delayed depressor responses (blood pressure drops) after intravenous administration (0.6 mg/kg). Parallel experiments in dogs under curarizing doses can assess species-specific variations in histamine release. Note that DMTI shows no greater histamine-liberating activity than D-tubocurarine in cats, but confirmatory studies require standardized batch comparisons against the National Institute’s reference preparation .

Basic Research Question

Q. What regulatory and batch standardization protocols apply to DMTI in experimental studies?

Methodological Answer: DMTI falls under the Therapeutic Substances Act (1925), requiring potency verification against a chemically pure standard maintained at the National Institute for Medical Research. Each batch must undergo bioassay testing in rodents to ensure consistency in ED/lethal dose ratios. Reputable synthesis protocols involve methylation of purified D-tubocurarine to minimize enantiomorphic variability, avoiding crude mother liquors .

Advanced Research Question

Q. How do pH variations affect DMTI’s neuromuscular blocking efficacy in experimental models?

Methodological Answer: Design isolated nerve-muscle preparations (e.g., rat phrenic nerve-diaphragm) under controlled pH conditions. Acidosis reduces DMTI’s activity, while alkalosis enhances it, likely due to altered ionization states of the receptor environment. Monitor 42K+ efflux in 42K+-loaded rat diaphragms to correlate neuromuscular block with ion flux changes under varying pH .

Basic Research Question

Q. What safety protocols are critical when handling DMTI in laboratory settings?

Methodological Answer: Follow UN GHS guidelines: use PPE (gloves, goggles), avoid aerosolization, and ensure fume hood ventilation. For accidental exposure, administer oxygen for inhalation, irrigate eyes with water for 15 minutes, and avoid inducing vomiting for ingestion. Store in airtight containers to prevent moisture absorption .

Advanced Research Question

Q. How can researchers assess DMTI’s autonomic ganglion-blocking activity experimentally?

Methodological Answer: Use anesthetized cats with electrically stimulated preganglionic cervical sympathetic fibers (10 shocks/sec) to record contractions of the nictitating membrane. Compare DMTI and D-tubocurarine at equimolar doses; DMTI shows equal or weaker ganglion-blocking effects, requiring higher doses for detectable tension reduction .

Basic Research Question

Q. What clinical trial design considerations apply to DMTI’s use in neuromuscular blockade studies?

Methodological Answer: For human trials, employ randomized crossover designs comparing DMTI and D-tubocurarine in electroconvulsive therapy. Use lactic acid blood levels and electromyography to quantify muscle relaxation and convulsion severity. Sample sizes should account for inter-patient variability, with safety monitoring for respiratory depression .

Advanced Research Question

Q. What structural factors explain DMTI’s reduced histamine release compared to other curare analogs?

Methodological Answer: The methylation of hydroxyl groups in D-tubocurarine reduces ionic interactions with mast cell membranes, lowering histamine release. Validate this via molecular docking simulations and comparative assays using mono- vs. di-quaternary analogs. Structural analyses (e.g., crystallography) of DMTI’s methoxy groups can further clarify receptor binding dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.